molecular formula C7H16O2 B8542412 Heptane-1,1-diol CAS No. 33969-55-0

Heptane-1,1-diol

Cat. No.: B8542412
CAS No.: 33969-55-0
M. Wt: 132.20 g/mol
InChI Key: MHIBEGOZTWERHF-UHFFFAOYSA-N
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Description

Heptane-1,1-diol (C₇H₁₆O₂) is a geminal diol characterized by two hydroxyl (-OH) groups attached to the first carbon of a seven-carbon alkane chain. Its structure is defined by the SMILES notation CCCCCCC(O)O and the InChI key InChI=1S/C7H16O2/c1-2-3-4-5-6-7(8)9/h7-9H,2-6H2,1H3 . This compound’s extended hydrocarbon chain confers hydrophobic properties, while the geminal diol moiety enhances hydrogen-bonding capacity. Its molecular weight is 132.20 g/mol, and it is primarily utilized in organic synthesis and polymer chemistry due to its bifunctional reactivity .

Properties

CAS No.

33969-55-0

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-1,1-diol

InChI

InChI=1S/C7H16O2/c1-2-3-4-5-6-7(8)9/h7-9H,2-6H2,1H3

InChI Key

MHIBEGOZTWERHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Heptane-1,1-diol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications/Reactivity
This compound C₇H₁₆O₂ 132.20 Geminal diol (-OH on C1) Long hydrophobic chain Polymer synthesis, bifunctional agent
4,6-Heptadiyne-1,3-diol C₇H₈O₂ 124.05 Diol (-OH on C1, C3), conjugated diyne High reactivity due to alkyne groups Potential use in click chemistry
Cyclopropane-1,1-diol C₃H₆O₂ 90.08 Geminal diol, strained cyclopropane High ring strain, metabolic toxin Toxicology studies
2-Propene-1,1-diol diacetate C₇H₁₀O₄ 158.15 Geminal diol esterified as diacetate Enhanced stability, lower polarity Industrial synthesis intermediates
2-(Tetrazol-1-yl)ethane-1,1-diol C₃H₆N₄O₂ 130.10 Geminal diol with tetrazole substituent Heterocyclic acidity Pharmaceutical precursors

Reactivity and Stability

  • Its long hydrocarbon chain may hinder reactions requiring steric accessibility .
  • 4,6-Heptadiyne-1,3-diol : The conjugated diyne groups introduce instability, making it reactive in cycloaddition reactions (e.g., Huisgen cycloaddition) .
  • Cyclopropane-1,1-diol: The strained cyclopropane ring increases reactivity, enabling ring-opening reactions. It is a protoxin metabolite, hydrolyzing to toxic cyclopropanone hydrate .
  • 2-Propene-1,1-diol diacetate : Esterification stabilizes the geminal diol, reducing hygroscopicity. This compound is used in methacrolein production .

Physical Properties

  • Hydrophobicity : this compound’s seven-carbon chain makes it less water-soluble than smaller diols like cyclopropane-1,1-diol.
  • Boiling Points : Longer chains (e.g., this compound) exhibit higher boiling points compared to analogs like 2-Propene-1,1-diol diacetate (158.15 g/mol vs. 132.20 g/mol) .
  • Hydrogen Bonding : Geminal diols generally form stronger intramolecular hydrogen bonds than vicinal diols, affecting solubility and melting points .

Research Findings and Key Insights

  • Synthetic Challenges : Geminal diols like this compound are susceptible to pinacol rearrangement under acidic conditions, though steric effects from long chains may suppress this reactivity compared to smaller analogs .
  • Industrial Utility : Esterified diols (e.g., 2-Propene-1,1-diol diacetate) are preferred in industrial settings for their stability and ease of handling .

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